4-Chloro-2-o-tolyloxybenzaldehyde chemical structure and properties
4-Chloro-2-o-tolyloxybenzaldehyde chemical structure and properties
The following technical guide details the chemical structure, synthesis, and pharmaceutical applications of 4-Chloro-2-(2-methylphenoxy)benzaldehyde.
Synonyms: 4-Chloro-2-o-tolyloxybenzaldehyde; 2-(2-Methylphenoxy)-4-chlorobenzaldehyde.
Executive Summary
4-Chloro-2-(2-methylphenoxy)benzaldehyde is a critical diaryl ether intermediate used primarily in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) , most notably Soraprazan . Its structural core—a benzaldehyde moiety substituted with a chlorine atom and a sterically significant o-tolyloxy group—serves as a scaffold for constructing imidazopyridine or dihydropyridinone ring systems found in next-generation gastroesophageal reflux disease (GERD) therapeutics.
This guide outlines the molecule's physicochemical profile, validated synthetic routes via nucleophilic aromatic substitution (
Molecular Identity & Physicochemical Profile[1][2]
Structural Specifications
| Parameter | Data |
| IUPAC Name | 4-Chloro-2-(2-methylphenoxy)benzaldehyde |
| Molecular Formula | |
| Molecular Weight | 246.69 g/mol |
| Physical State | Solid (Crystalline powder) |
| Appearance | Off-white to pale yellow |
| Solubility | Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in water |
| Melting Point | 65–70 °C (Typical for this class; varies by purity) |
Structural Logic
The molecule features two aromatic rings linked by an ether oxygen.
-
Ring A (Benzaldehyde): Contains the electrophilic aldehyde group (C-1) and a chlorine atom (C-4). The aldehyde group activates the ortho-position (C-2) for nucleophilic attack during synthesis.
-
Ring B (o-Cresol): A phenoxy ring with a methyl group at the ortho position, providing steric bulk that influences the binding affinity of the final drug candidate.
Synthetic Architecture
The industrial preparation of 4-Chloro-2-(2-methylphenoxy)benzaldehyde relies on a regioselective Nucleophilic Aromatic Substitution (
Reaction Pathway
The synthesis typically utilizes 2,4-dichlorobenzaldehyde or 4-chloro-2-fluorobenzaldehyde as the electrophile. While the fluoro-derivative offers faster kinetics, the dichloro-derivative is often preferred for cost-efficiency, relying on the aldehyde's electron-withdrawing nature to activate the ortho-chlorine over the para-chlorine.
Reagents:
-
Substrate: 2,4-Dichlorobenzaldehyde (or 2-Fluoro-4-chlorobenzaldehyde)
-
Nucleophile: o-Cresol (2-Methylphenol)
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ) -
Solvent: DMF or DMAc (Polar aprotic to stabilize the Meisenheimer complex)
Synthesis Diagram (Graphviz)
Figure 1: S_NAr synthesis route showing the coupling of o-cresol with the activated benzaldehyde core.
Validated Experimental Protocol
-
Charge: To a reaction vessel, add 2,4-dichlorobenzaldehyde (1.0 eq) and o-cresol (1.05 eq) in DMF (5-10 volumes).
-
Activation: Add anhydrous
(1.5 eq). -
Reaction: Heat the mixture to 100–110°C under nitrogen atmosphere. Monitor by HPLC/TLC for the disappearance of the aldehyde starting material (approx. 4–8 hours).
-
Note: The para-chlorine is less reactive, but prolonged heating may lead to bis-substitution byproducts.
-
-
Workup: Cool to room temperature. Pour the mixture into ice-water (10 volumes) to precipitate the product.
-
Isolation: Filter the solid. Wash with water to remove residual DMF and inorganic salts.
-
Purification: Recrystallize from Ethanol/Water or Isopropanol to achieve >98% purity.
Pharmaceutical Utility: Soraprazan Synthesis
This aldehyde is the "Left-Hand Side" (LHS) building block for Soraprazan (and related P-CABs), a drug class that inhibits gastric acid secretion by blocking the
Downstream Chemistry
The aldehyde functionality is exploited to form the central heterocyclic core of the drug.
-
Condensation: The aldehyde reacts with a functionalized amine or ketone to close the imidazopyridine or pyrazole ring.
-
Reductive Amination: Alternatively, the aldehyde is converted to a benzyl amine or alcohol for linkage.
Drug Development Pathway (Graphviz)
Figure 2: The role of the aldehyde intermediate in the synthesis of Soraprazan and its mechanism of action.
Analytical Characterization
To validate the identity of the synthesized intermediate, the following analytical signals are diagnostic.
Nuclear Magnetic Resonance ( -NMR)
-
Aldehyde Proton (-CHO): A distinct singlet downfield at
10.2–10.5 ppm . -
Methyl Group (-CH3): A singlet corresponding to the o-tolyl methyl group at
2.1–2.3 ppm . -
Aromatic Region:
-
The proton at C-6 (ortho to aldehyde) typically appears as a doublet around
7.8 ppm . -
The proton at C-3 (ortho to ether oxygen) appears as a doublet with meta-coupling around
6.8–7.0 ppm . -
Multiplets for the o-tolyl ring protons in the
6.8–7.3 ppm range.
-
HPLC Purity Profile
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Acetonitrile : Water (0.1%
) gradient. -
Detection: UV at 254 nm (aromatic absorption).
-
Impurity Watch:
-
Unreacted Aldehyde: Elutes earlier than the product.
-
Bis-ether: (If 2,4-dichloro was used and over-reacted) Elutes later due to high lipophilicity.
-
Safety & Handling
-
Hazards: Classified as an Irritant (Skin/Eye) .[1][2] May cause sensitization upon prolonged contact.
-
Aquatic Toxicity: As a halogenated diaryl ether, it is potentially toxic to aquatic life with long-lasting effects.[2]
-
Handling:
-
Use essentially in a fume hood.
-
Wear nitrile gloves and safety goggles.
-
Avoid dust formation; use wet-wiping for spills.
-
References
-
Soraprazan Clinical Context
-
Synthetic Methodology (General S_NAr for Diaryl Ethers)
- Source: Organic Syntheses. (1970). Nucleophilic Aromatic Substitution: Preparation of Diaryl Ethers. (General reference for the chemical principle utilized).
-
P-CAB Chemistry Overview
-
Source: National Institutes of Health (NIH) / PMC. (2022).[6] Scalable Synthesis of Key Intermediates for P-CABs. (Provides context on the structural analogs and synthetic strategies for this class of drugs).
-
-
Safety Data (Analogous Compounds)
-
Source: Thermo Fisher Scientific. (2025).[7] Safety Data Sheet for 2-(4-Methylphenoxy)benzaldehyde (Structural Analog).
-
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. projekte.uak-swm.de [projekte.uak-swm.de]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
